molecular formula C12H11NO6 B11778376 5-Nitro-3-propoxybenzofuran-2-carboxylic acid

5-Nitro-3-propoxybenzofuran-2-carboxylic acid

Cat. No.: B11778376
M. Wt: 265.22 g/mol
InChI Key: ILWZLTJMNKQPNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran compound can then undergo further reactions to introduce the propoxy group and carboxyl group.

Industrial Production Methods

Industrial production of 5-Nitro-3-propoxybenzofuran-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The scalability of the nitration and subsequent functionalization steps is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-propoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and palladium catalysts are employed for substitution reactions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Alcohol derivatives: Formed by the reduction of the carboxylic acid group.

    Substituted benzofurans: Formed by substitution reactions at the nitro group position.

Mechanism of Action

The mechanism of action of 5-Nitro-3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and anti-tumor effects . The benzofuran ring structure also contributes to its biological activity by facilitating interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzofuran-2-carboxylic acid: Lacks the propoxy group, which may affect its biological activity.

    3-Propoxybenzofuran-2-carboxylic acid: Lacks the nitro group, which is crucial for its antibacterial properties.

    5-Nitro-2-furoic acid: A furan derivative with similar nitro and carboxyl groups but different ring structure.

Uniqueness

5-Nitro-3-propoxybenzofuran-2-carboxylic acid is unique due to the presence of both the nitro and propoxy groups on the benzofuran ring. This combination of functional groups enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

5-nitro-3-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

ILWZLTJMNKQPNK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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